1-(4-溴苄基)-1-(4-甲氧苯基)肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrazine derivatives are a significant class of compounds in organic synthesis and drug discovery due to their versatility in chemical reactions and potential biological activities. These compounds often serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of hydrazine derivatives typically involves the condensation of hydrazine hydrate with aldehydes or ketones, followed by reactions with halogenated compounds for further functionalization. For example, the synthesis of similar compounds has been described through condensation reactions leading to Schiff bases and their subsequent reactions to introduce bromo and methoxy groups (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Molecular Structure Analysis

The molecular structure of hydrazine derivatives, including bromo and methoxy functional groups, is characterized by spectroscopic methods like NMR, IR, and X-ray crystallography. These techniques provide detailed information about the molecular geometry, bond lengths, and angles, essential for understanding the compound's chemical reactivity and physical properties (Lalvani, Socha, Patel, Gandhi, Alalawy, Barot, & Patel, 2021).

Chemical Reactions and Properties

Hydrazine derivatives undergo various chemical reactions, including cyclization, N-alkylation, and the formation of heterocyclic compounds. These reactions are influenced by the presence of electron-donating and withdrawing groups, such as bromo and methoxy groups, affecting the compound's reactivity (Bhat, Lone, Mir, Majid, Bhat, Butcher, & Srivastava, 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for the compound's application in synthesis and drug formulation. These properties are determined by the compound's molecular structure and the nature of its functional groups (Channar, Arshad, Farooqi, Larik, Saeed, Hökelek, Shehzadi, Abbas, & Flörke, 2019).

科学研究应用

抗癌活性

研究表明,1-(4-溴苄基)-1-(4-甲氧苯基)肼的衍生物在抗癌活性中具有潜力。例如,通过用各种芳香醛处理化合物 3 合成的衍生物对源自九种癌症类型的 60 个细胞系(包括非小细胞肺癌、结肠癌、乳腺癌、卵巢癌、白血病、肾癌、黑色素瘤、前列腺癌和中枢神经系统癌症)表现出抗癌活性,固定剂量为 10 μM (Bekircan 等人,2008 年).

抗脂肪酶和抗脲酶活性

进一步的研究探索了 1-(4-溴苄基)-1-(4-甲氧苯基)肼衍生物的抗脂肪酶和抗脲酶活性。一项涉及由 3-(4-氯苯基)-5-(4-甲氧苄基)-4H-1,2,4-三唑合成的衍生物的研究显示出中度至良好的脂肪酶抑制效果和对脲酶的高抑制效果,表明在治疗涉及这些酶的疾病中具有潜在应用 (Bekircan 等人,2014 年).

抗菌活性

1-(4-溴苄基)-1-(4-甲氧苯基)肼衍生物也因其抗菌特性而受到关注。例如,一些胂衍生物对金黄色葡萄球菌、粪肠球菌、大肠杆菌和铜绿假单胞菌等各种细菌菌株表现出显着的生物活性 (Kandile 等人,2009 年)。另一项研究重点介绍了芳基亚烷基-2-(4-(4-甲氧/溴苯基)噻唑-2-基)肼和 1-(4-(4-甲氧/溴苯基)噻唑-2-基)-2-环己亚烷基/环戊亚烷基肼对白色念珠菌、新型隐球菌和黄曲霉等真菌菌株的中等至优异的抗真菌活性 (Bharti 等人,2010 年).

抗氧化活性

合成的 1-(4-溴苄基)-1-(4-甲氧苯基)肼衍生物显示出有希望的抗氧化活性。例如,新合成的 N-吡咯基酰肼胂的抗氧化保护潜力在不同的体外细胞模型中得到确定,揭示了具有有希望的抗氧化活性的化合物 (Tzankova 等人,2020 年).

酶抑制潜力

源自 1-(4-溴苄基)-1-(4-甲氧苯基)肼的连续转化的新三唑表现出优异的胆碱酯酶抑制潜力,表明它们在与酶功能障碍相关的疾病(如阿尔茨海默病)的治疗应用中具有潜力 (Arfan 等人,2018 年).

安全和危害

Hydrazines are generally toxic and potentially carcinogenic, so handling of this compound should be done with appropriate safety precautions.

未来方向

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a reagent in chemical reactions.

Please note that this is a general analysis based on the structure of the compound and the typical properties of hydrazines. For a more detailed and accurate analysis, specific studies and research on “1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine” would be needed.

属性

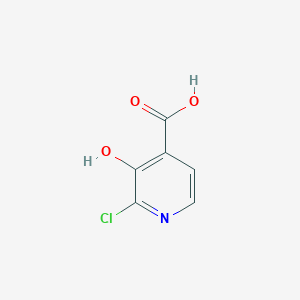

IUPAC Name |

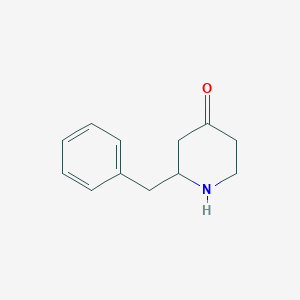

1-[(4-bromophenyl)methyl]-1-(4-methoxyphenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMAXLTXXYCFHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromobenzyl)-1-(4-methoxyphenyl)hydrazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

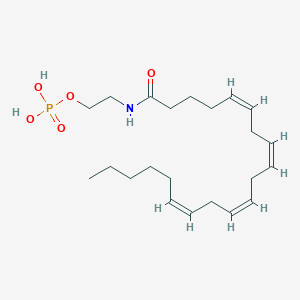

![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)

![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

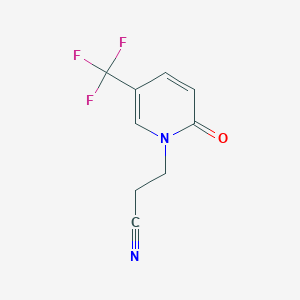

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)

![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)

![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)

![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)